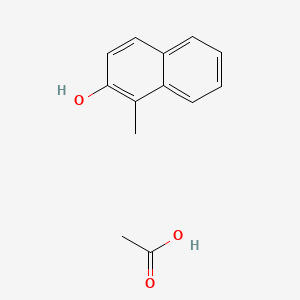
Acetic acid;1-methylnaphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;1-methylnaphthalen-2-ol is an organic compound that combines the properties of acetic acid and 1-methylnaphthalen-2-ol. This compound is characterized by the presence of a carboxyl group (COOH) attached to the acetic acid moiety and a hydroxyl group (OH) attached to the naphthalene ring. It is a colorless to pale yellow liquid with a distinct odor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-methylnaphthalen-2-ol typically involves the esterification of 1-methylnaphthalen-2-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process where 1-methylnaphthalen-2-ol and acetic anhydride are fed into a reactor containing a suitable catalyst. The reaction mixture is then heated to the required temperature, and the product is continuously removed and purified through distillation.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Acetic acid;1-methylnaphthalen-2-ol can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Aplicaciones Científicas De Investigación
Acetic acid;1-methylnaphthalen-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;1-methylnaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and prevent oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
1-Naphthaleneacetic acid: Similar in structure but lacks the hydroxyl group on the naphthalene ring.
2-Naphthol: Contains a hydroxyl group on the naphthalene ring but lacks the acetic acid moiety.
Acetic acid: Contains the carboxyl group but lacks the naphthalene ring.
Uniqueness
Acetic acid;1-methylnaphthalen-2-ol is unique due to the presence of both the acetic acid and 1-methylnaphthalen-2-ol moieties in a single molecule This combination imparts distinct chemical and biological properties that are not observed in the individual components
Propiedades
Número CAS |
64374-96-5 |
|---|---|
Fórmula molecular |
C13H14O3 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
acetic acid;1-methylnaphthalen-2-ol |
InChI |
InChI=1S/C11H10O.C2H4O2/c1-8-10-5-3-2-4-9(10)6-7-11(8)12;1-2(3)4/h2-7,12H,1H3;1H3,(H,3,4) |
Clave InChI |
MMUZXURAAOCTHK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=CC=CC=C12)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




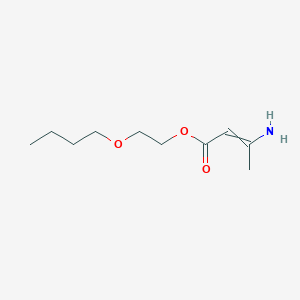
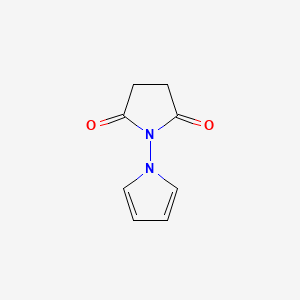
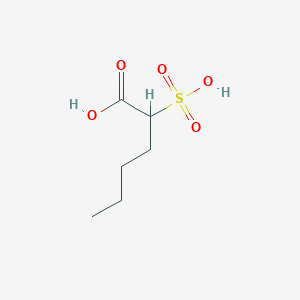



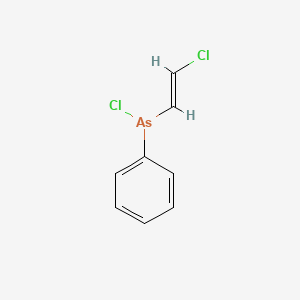
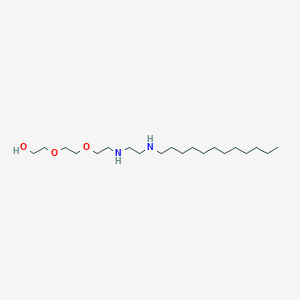
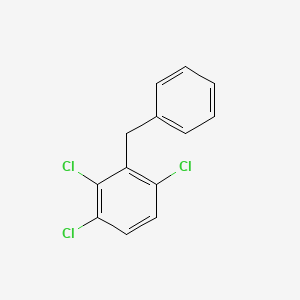
![(NE)-N-[(1,3-diphenylfuro[3,2-c]pyrazol-5-yl)methylidene]hydroxylamine](/img/structure/B14495948.png)
![N-[(Pyridin-2-yl)methyl]-2-imidodicarbonic diamide](/img/structure/B14495951.png)
![6-Azido-2-[2-(4-azidophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14495958.png)
